molecular formula C16H18N4O4 B12289944 N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12289944
M. Wt: 330.34 g/mol
InChI Key: XHPLJIGLLXBJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is a modified nucleoside from the morpholino class. This compound is used in oligonucleotide sequences that, when spliced into a genome, demonstrate gene silencing. It has a molecular formula of C16H18N4O4 and a molecular weight of 330.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve similar steps to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The oxo group in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzaldehyde derivatives, while reduction of the oxo group can yield hydroxyl derivatives .

Scientific Research Applications

N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in gene silencing studies due to its ability to be incorporated into oligonucleotide sequences.

    Medicine: Investigated for potential therapeutic applications, particularly in targeting specific genes for silencing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide exerts its effects involves its incorporation into oligonucleotide sequences. This incorporation leads to gene silencing by interfering with the transcription and translation processes. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and other components of the RNA interference (RNAi) pathway .

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoyl-7’-OH-N-trityl morpholino cytosine: Another morpholino nucleoside analog with similar gene silencing properties.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: A compound with a different core structure but similar functional groups.

Uniqueness

N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide is unique due to its specific combination of morpholine, pyrimidine, and benzamide structures, which confer distinct chemical and biological properties. Its ability to be incorporated into oligonucleotide sequences for gene silencing sets it apart from other similar compounds.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

N-[1-[6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H18N4O4/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23)

InChI Key

XHPLJIGLLXBJJT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.